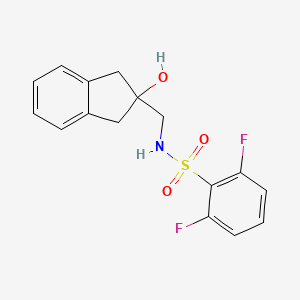

2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is a synthetic organic compound that features a complex structure with multiple functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Indene Derivative: The synthesis begins with the preparation of the indene derivative. This can be achieved through a Friedel-Crafts alkylation reaction, where an indene precursor reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst.

Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This is typically achieved by reacting the hydroxy-indene derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the sulfonamide group, typically using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted benzene derivatives.

Applications De Recherche Scientifique

Potential Applications

The potential applications of 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide include:

- Drug Discovery It can be used as a building block in synthesizing new pharmaceuticals.

- Agrochemical Research: For developing novel crop protection agents.

- Material Science: As a component in synthesizing new materials with enhanced properties.

Chemical Reactivity

The chemical reactivity of 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can be explored through reactions typical of benzamide derivatives. These may include:

- Hydrolysis: Breaking the amide bond to form carboxylic acids and amines.

- Esterification: Converting the hydroxyl group into an ester.

- Amidation: Forming new amide bonds with different amines.

These reactions are significant for modifying the compound for enhanced biological activity or for synthesizing related compounds.

Interaction Studies

Interaction studies are essential for understanding how 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide interacts with biological targets. These studies may involve:

- Protein Binding Assays: Identifying target proteins and binding affinities.

- Cellular Uptake Studies: Assessing how the compound is absorbed by cells.

- Metabolic Profiling: Determining how the compound is metabolized in biological systems.

Such studies provide insight into the therapeutic potential and safety profile of the compound.

Related Compounds

Several compounds share structural similarities with 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide, and variations in substitution patterns can significantly affect biological activity and therapeutic potential.

Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Fluoro-N-(phenyl)benzamide | Substituted benzamide | Anticancer activity | Less lipophilic than difluoro analog |

| N-(4-(trifluoromethyl)phenyl)benzamide | Trifluoromethyl substitution | Enzyme inhibition | More potent against specific targets |

| N-(indolyl)benzamide | Indole substitution | Antimicrobial properties | Offers different pharmacological profiles |

Other relevant compounds

Mécanisme D'action

The mechanism of action of 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The indene moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,6-difluoro-N-(2-hydroxyphenyl)benzenesulfonamide

- 2,6-difluoro-N-(2-hydroxyethyl)benzenesulfonamide

- 2,6-difluoro-N-(2-hydroxypropyl)benzenesulfonamide

Uniqueness

The uniqueness of 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide lies in its indene moiety, which provides additional hydrophobic interactions and potential for π-π stacking with aromatic residues in proteins. This can lead to enhanced binding affinity and specificity compared to other sulfonamide derivatives.

Activité Biologique

2,6-Difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide (CAS Number: 2034528-25-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15F2NO3S, with a molecular weight of 339.4 g/mol. The structure features a benzenesulfonamide moiety substituted with difluoro and hydroxy groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034528-25-9 |

| Molecular Formula | C₁₆H₁₅F₂NO₃S |

| Molecular Weight | 339.4 g/mol |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain monomeric alkaloids demonstrated moderate to good antimicrobial activity against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values varied significantly among different pathogens, indicating a broad spectrum of activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Analogous compounds containing similar functional groups have been shown to inhibit cancer cell proliferation in vitro. For example, compounds with a fused pyrazole structure have been effective against breast cancer cell lines (MDA-MB-231), inducing apoptosis and affecting cell cycle progression . The apoptosis-inducing capability was confirmed through increased caspase-3 activity at specific concentrations.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways essential for microbial growth or cancer cell survival. For instance, some sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in folate synthesis in bacteria .

Case Studies

- Antimicrobial Efficacy : A study examining various alkaloids found that those with hydroxyl substitutions showed improved antimicrobial efficacy compared to their simpler analogs. This suggests that the hydroxy group in our compound may enhance its inhibitory action against microbial strains .

- Anticancer Studies : In research focused on breast cancer cells, compounds with similar structures demonstrated significant cytotoxic effects at low concentrations (around 1 µM). These findings underscore the potential of derivatives like this compound in cancer therapeutics .

Propriétés

IUPAC Name |

2,6-difluoro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO3S/c17-13-6-3-7-14(18)15(13)23(21,22)19-10-16(20)8-11-4-1-2-5-12(11)9-16/h1-7,19-20H,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXGYGWFIDRVTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNS(=O)(=O)C3=C(C=CC=C3F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.